InChI=1S/C11H14BrFN2/c12-10-2-1-9 (11 (13)7-10)8-15-5-3-14-4-6-15/h1-2,7,14H,3-6,8H2
.
1-(4-Bromo-2-fluorobenzyl)-1,4-diazepane is a chemical compound classified under the diazepane family, characterized by a diazepane ring bonded to a benzyl group that features both bromine and fluorine substituents. The compound's unique structure allows it to serve as a building block in medicinal chemistry, particularly in the development of pharmaceuticals targeting the central nervous system. Its molecular formula is CHBrFN, with a molecular weight of 301.20 g/mol.
This compound is sourced from various chemical databases and literature, including PubChem and BenchChem. It falls under the classification of organic compounds, specifically as an aromatic heterocyclic compound due to the presence of the diazepane ring. The compound's IUPAC name reflects its structure, which includes the functional groups and substituents present.
The synthesis of 1-(4-Bromo-2-fluorobenzyl)-1,4-diazepane typically involves a nucleophilic substitution reaction. The general synthetic route includes:
In industrial settings, continuous flow reactors may be utilized to enhance yield and purity. Purification techniques such as recrystallization and chromatography are employed post-synthesis to isolate high-purity products.
The molecular structure of 1-(4-Bromo-2-fluorobenzyl)-1,4-diazepane can be represented using various notations:
The compound's structural data indicates that it has significant steric hindrance due to the bromine and fluorine substituents, which can influence its reactivity and interaction with biological targets.
1-(4-Bromo-2-fluorobenzyl)-1,4-diazepane can undergo several types of chemical reactions:
Common reagents for these reactions include:
The mechanism of action for 1-(4-Bromo-2-fluorobenzyl)-1,4-diazepane involves its interaction with specific molecular targets such as enzymes or receptors. The presence of bromine and fluorine enhances binding affinity to these targets. The rigid structure provided by the diazepane ring contributes to its conformational stability during binding interactions.
The physical properties of 1-(4-Bromo-2-fluorobenzyl)-1,4-diazepane include:
Chemical properties include:
Relevant data indicate that similar compounds exhibit boiling points around 91–92 degrees Celsius.
1-(4-Bromo-2-fluorobenzyl)-1,4-diazepane has several applications in scientific research:
The synthesis of 1-(4-bromo-2-fluorobenzyl)-1,4-diazepane (C₁₂H₁₆BrFN₂, MW 287.18 g/mol) relies on sequential transformations to construct the benzyl-diazepane architecture. A representative three-step approach begins with the preparation of 4-bromo-2-fluoroaniline via bromination of ortho-fluoroaniline using N-bromosuccinimide (NBS) in dichloromethane, achieving 85–92% yield after crystallization [6]. This intermediate undergoes diazotization and immediate reduction to furnish 4-bromo-2-fluorobenzyl bromide, utilizing sodium nitrite and copper(I) chloride under acidic conditions. The final N-alkylation couples this benzyl bromide with 1,4-diazepane in acetonitrile with potassium carbonate as base, yielding the target compound at 65–78% purity before purification [5] [6]. Alternative routes employ Schmidt rearrangements of piperidin-4-ones with sodium azide, forming diazepanone cores prior to benzylation – though this adds complexity, it offers superior stereochemical control [5].
Table 1: Comparative Multi-Step Synthesis Approaches
Strategy | Key Intermediate | Reaction Conditions | Yield (%) |
---|---|---|---|
Diazotization-Reduction | 4-Bromo-2-fluoroaniline | NaNO₂/CuCl/HCl, 0–5°C | 70–75 |
Direct Alkylation | 1,4-Diazepane | K₂CO₃/CH₃CN, 80°C, 12 h | 65–78 |
Schmidt Rearrangement | Diazepan-5-one | HN₃/H₂SO₄, 60°C, 8 h | 55–60 |
4-Bromo-2-fluorobenzyl bromide (C₇H₅Br₂F) serves as the critical electrophile for installing the halogenated aryl moiety onto the diazepane nitrogen. Its synthesis demands precise stoichiometry: a 1:1 molar ratio of 4-bromo-2-fluoroaniline to bromine minimizes di-brominated byproducts [6]. The ortho-fluorine atom induces steric hindrance, slowing reaction kinetics compared to para-substituted analogs – necessitating extended reaction times (2–4 h) at 0–5°C to suppress hydrolysis [6]. Characterization via ¹H NMR reveals diagnostic signals: benzylic CH₂ at δ 4.52 ppm (singlet) and aromatic protons as a complex multiplet (δ 7.10–7.85 ppm) [5]. Its instability mandates storage under inert atmosphere at –20°C; decomposition via hydrolysis forms the corresponding alcohol, detectable by TLC (Rf 0.3 in ethyl acetate/hexane 1:4) [6].
Table 2: Analytical Signatures of 4-Bromo-2-fluorobenzyl Bromide
Technique | Key Features |
---|---|
¹H NMR | δ 4.52 (s, 2H, CH₂), 7.10–7.85 (m, 3H, Ar-H) |
HPLC | tR = 8.2 min (C18 column, 70:30 MeOH/H₂O) |
FT-IR | 560 cm⁻¹ (C-Br), 1220 cm⁻¹ (C-F) |
Decomposition | Hydrolysis to alcohol: TLC Rf 0.15 (EtOAc/hexane 1:4) |
Regioselective alkylation of 1,4-diazepane’s N⁴-nitrogen over N¹ is achievable through phase-transfer catalysis (PTC). Tetrabutylammonium bromide (TBAB, 5–10 mol%) accelerates alkylation in biphasic water/dichloromethane systems, enhancing yields to 82–88% by mitigating di-quaternization [4] [6]. Solvent polarity critically influences selectivity: aprotic polar solvents (DMF, acetonitrile) favor monoalkylation, while protic solvents (ethanol) promote dialkylation. Microwave irradiation (100–120°C, 30 min) reduces reaction times from 12 h to <1 h and minimizes thermal degradation [4]. For scaled synthesis (>100 g), continuous-flow reactors with immobilized base (e.g., PS-DMAP) achieve >95% conversion and regioselectivity by precisely controlling residence time [8].
Table 3: Catalytic Alkylation Optimization Parameters
Condition | Conversion (%) | Monoalkylation Selectivity (%) | Byproducts |
---|---|---|---|
K₂CO₃/DMF (80°C) | 78 | 85 | Dialkylated (10%) |
TBAB/KOH/DCM (25°C) | 95 | 93 | Hydrolysis products (2%) |
Microwave/Et₃N/CH₃CN | 99 | 89 | Degradation (<1%) |
Flow reactor (PS-DMAP) | 99 | 97 | None detected |
Crude 1-(4-bromo-2-fluorobenzyl)-1,4-diazepane contains impurities including unreacted diazepane, dibenzylated species, and hydrolyzed intermediates. Sequential purification employs:
Yield optimization hinges on controlling alkylation stoichiometry: A 10% excess of 1,4-diazepane relative to benzyl bromide suppresses dialkylation. Replacing traditional batch processing with continuous extraction improves mass transfer, elevating isolated yields from 65% to 82%. Post-crystallization, high-vacuum drying (0.1 mbar, 40°C) removes residual solvents to <300 ppm (ICH Q3C limits) [5] [6].
Table 4: Purification Methods and Performance
Method | Purity (%) | Recovery (%) | Key Impurities Removed |
---|---|---|---|
Acid-base extraction | 85–90 | 90 | Unreacted benzyl bromide |
Silica column | 95 | 75 | Dibenzylated diazepane |
Ethanol/water recrystallization | >99.5 | 65 | Traces of solvents, diquat |
Combined protocol | 99.5 | 60 | All non-volatile impurities |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7